molecular formula C18H12ClN5O3 B2370417 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-32-0

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2370417
CAS RN: 872623-32-0
M. Wt: 381.78
InChI Key: DEDQQTJNAABLOG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (referred to as CNPP) is a synthetic compound that belongs to the pyrazolopyrimidine family. CNPP has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Applications in Anticancer Research

  • Pyrazolo[3,4-d]pyrimidines have been synthesized and tested for antitumor activity, showing potent effects on various cell lines. For example, one derivative demonstrated IC50 values ranging from 0.326 to 4.31 μM on 57 different cell lines, indicating significant antitumor potential (Kandeel et al., 2012).

Herbicidal Activity

  • Some pyrazolo[3,4-d]pyrimidine derivatives have shown effective herbicidal activity. A study found that certain compounds exhibited good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) (Luo et al., 2017).

Synthesis Methods

  • Efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives have been developed. For instance, a rapid synthetic method for such compounds was established, resulting in a total yield of 42.4% for a specific target compound (Zhou et al., 2019).

Potential in Antimicrobial and Anticancer Agents

  • Research has also focused on the potential of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial and anticancer agents. Some compounds synthesized from these derivatives exhibited higher anticancer activity than reference drugs and showed notable antimicrobial activity (Hafez et al., 2016).

Other Applications

  • Pyrazolo[3,4-d]pyrimidines have also been explored in the context of adenosine receptor affinity, indicating potential applications in medicinal chemistry (Harden et al., 1991).

properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O3/c1-11-8-14(6-7-16(11)24(25)26)27-18-15-9-22-23(17(15)20-10-21-18)13-4-2-12(19)3-5-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDQQTJNAABLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

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